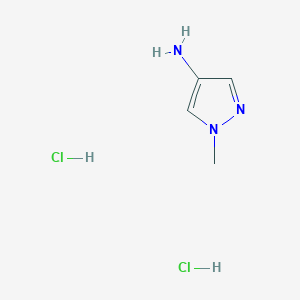

1-Methyl-1H-pyrazol-4-amine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFHQCFTJGKPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661321 | |

| Record name | 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063734-49-5 | |

| Record name | 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-1H-pyrazol-4-amine dihydrochloride CAS number

An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with detailed technical data, field-proven experimental protocols, and an understanding of its applications. The compound, identified by the CAS Number 1063734-49-5 , is a valuable intermediate for synthesizing a wide array of biologically active molecules.[1] This guide delves into its physicochemical properties, synthesis and purification workflows, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly kinase inhibitors. All methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible outcomes.

Core Compound Identification and Physicochemical Properties

1-Methyl-1H-pyrazol-4-amine and its salt forms are fundamental reagents in synthetic chemistry. The dihydrochloride salt enhances stability and solubility in aqueous media, making it convenient for various reaction conditions. While the dihydrochloride form is specified, it is crucial to recognize the related structures, as they are often referenced in literature and supplier catalogs.

| Property | Value | Source(s) |

| Chemical Name | This compound | Internal |

| CAS Number | 1063734-49-5 | [1] |

| Molecular Formula | C₄H₉Cl₂N₃ | [1] |

| Molecular Weight | 170.04 g/mol | [1] |

| Appearance | Typically an off-white to pale yellow solid | [2] |

| Related CAS No. | 69843-13-6 (Free Base) | [2][3] |

| Related CAS No. | 127107-23-7 (Monohydrochloride) | [4] |

| Free Base Formula | C₄H₇N₃ | [5] |

| Free Base Mol. Wt. | 97.12 g/mol | [5] |

| Storage | Store in an inert gas at room temperature | [1][6] |

Synthesis and Purification Workflow

The synthesis of 1-Methyl-1H-pyrazol-4-amine is most commonly achieved through the reduction of a nitro-pyrazole precursor. This method is efficient and yields a high-purity product. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)

The foundational step is the catalytic hydrogenation of 1-Methyl-4-nitro-1H-pyrazole. This reaction selectively reduces the nitro group (-NO₂) to an amine group (-NH₂) without affecting the pyrazole ring. The use of a catalyst like Palladium on carbon (Pd/C) is standard, but specialized equipment like an H-Cube reactor can provide enhanced safety and efficiency by managing hydrogen gas at high pressure.[7]

Experimental Protocol:

-

Reactor Setup: In a suitable hydrogenation vessel, dissolve 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH). The choice of alcohol as a solvent is due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 60 bar) and heat to the reaction temperature (e.g., 70 °C).[7]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite prevents the fine catalyst particles from passing through the filter paper.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-Methyl-1H-pyrazol-4-amine as a solid or oil.[2] The product can be used directly in the next step or purified further by column chromatography if necessary.

Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the crude 1-Methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (2.2 eq) in the same solvent (or as a gas) with vigorous stirring. The use of slightly more than two equivalents of HCl ensures complete protonation of both the pyrazole ring nitrogen and the exocyclic amine.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Isolation & Drying: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent to remove any impurities, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[8][9] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[10][11][12]

1-Methyl-1H-pyrazol-4-amine serves as a critical intermediate for introducing this valuable pharmacophore into larger, more complex molecules. Its primary amine handle is a versatile functional group that allows for a variety of chemical transformations, most notably the formation of amides, ureas, and sulfonamides, which are common linkages in drug candidates.

Key Application: Synthesis of Kinase Inhibitors

Many small-molecule kinase inhibitors, used primarily in oncology, feature a substituted pyrazole core. The 1-methyl-4-amino-pyrazole moiety can act as a "hinge-binding" element, forming crucial hydrogen bonds with the protein kinase backbone. The synthesis often involves an amide bond formation between the amine and a carboxylic acid-bearing fragment.

Exemplary Synthetic Application Diagram

The following diagram illustrates how this compound is used as a building block in a representative synthetic scheme, such as an amide coupling reaction to form a potential kinase inhibitor scaffold.

Caption: Role as a building block in complex molecule synthesis.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. LCMS and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.

Protocol: LCMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a standard reverse-phase C18 column.

-

Mobile Phase: A typical gradient elution would be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over several minutes. Formic acid is used to improve peak shape and ionization efficiency.

-

Detection: Monitor via UV detection (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Expected Results: The analysis should show a single major peak in the chromatogram. The mass spectrum should display a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 98.1.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification: The free base is classified as causing skin and serious eye irritation.[5][13] Similar hazards should be assumed for the dihydrochloride salt. It may also cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][18] Avoid contact with skin and eyes.[14]

-

Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere to prevent degradation from moisture and air.[6][16]

Conclusion

This compound (CAS: 1063734-49-5) is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its stable, easy-to-handle salt form and the reactive amine functionality on the privileged pyrazole scaffold make it an essential building block for creating novel compounds with significant therapeutic potential. The protocols and data presented in this guide provide a solid foundation for its effective use in a research and development setting.

References

-

PubChem, National Center for Biotechnology Information. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. [Link]

-

PubChem, National Center for Biotechnology Information. 1-methyl-1H-pyrazol-4-amine. [Link]

-

PubChem, National Center for Biotechnology Information. 1-Methyl-1H-pyrazole-4,5-diamine dihydrochloride. [Link]

-

MySkinRecipes. This compound. [Link]

-

ChemBK. Methyl (1-propyl-1H-pyrazol-4-yl methyl)amine. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubMed Central, National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed Central, National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

- Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

-

PubMed Central, National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

PubMed Central, National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. file.leyan.com [file.leyan.com]

- 3. scbt.com [scbt.com]

- 4. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrazol-4-amine dihydrochloride, a versatile heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. Its unique structural features make it a valuable scaffold and intermediate in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors for therapeutic applications in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties, synthesis, and applications.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the free base, 1-methyl-1H-pyrazol-4-amine. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The methylation at the N1 position and the amine group at the C4 position are key features that influence its chemical reactivity and utility in drug design. The dihydrochloride salt form generally confers increased stability and solubility in aqueous media compared to the free base.

The chemical structure of this compound is characterized by the protonation of both the pyrazole ring nitrogen and the exocyclic amine group by two equivalents of hydrochloric acid.

Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazol-4-amine and its Dihydrochloride Salt

| Property | 1-Methyl-1H-pyrazol-4-amine (Free Base) | This compound | Source(s) |

| Molecular Formula | C₄H₇N₃ | C₄H₉Cl₂N₃ | [1] |

| Molecular Weight | 97.12 g/mol | 170.04 g/mol | [1] |

| CAS Number | 69843-13-6 | 1063734-49-5 | [1] |

| Appearance | Liquid (at room temperature) | White to off-white solid (predicted) | |

| Melting Point | Not available | Not experimentally determined in searched literature. | - |

| Boiling Point | Not available for the salt. | Not applicable (decomposes) | - |

| Solubility | Soluble in many organic solvents. | Predicted to be soluble in water and polar protic solvents. | General chemical knowledge |

| pKa | Not available | Not available | - |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 1-methyl-4-nitro-1H-pyrazole. The first step involves the reduction of the nitro group to an amine, yielding the free base. The second step is the formation of the dihydrochloride salt.

Step 1: Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)

A common and efficient method for the synthesis of the free base is the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole.[2]

Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methyl-4-nitro-1H-pyrazole (1 equivalent) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine as an oil or low-melting solid. The crude product can be used directly in the next step or purified by distillation or chromatography if necessary.

Caption: Synthesis of 1-Methyl-1H-pyrazol-4-amine.

Step 2: Formation of this compound

The dihydrochloride salt is formed by treating the free base with two equivalents of hydrochloric acid.

Experimental Protocol:

-

Dissolution: Dissolve the crude or purified 1-methyl-1H-pyrazol-4-amine (1 equivalent) in a suitable anhydrous solvent such as diethyl ether, isopropanol, or a mixture of methanol and diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (2 equivalents) in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl).

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. Stir the mixture for a period of time to ensure complete precipitation.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to obtain this compound.

Caption: Formation of the Dihydrochloride Salt.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | ~7.5-8.0 ppm (s, 1H) | C5-H of pyrazole ring |

| ~7.0-7.5 ppm (s, 1H) | C3-H of pyrazole ring | |

| ~3.8-4.0 ppm (s, 3H) | N1-CH₃ | |

| Broad singlet | NH₃⁺ and ring NH⁺ protons (exchangeable with D₂O) | |

| ¹³C NMR | ~130-135 ppm | C5 of pyrazole ring |

| ~120-125 ppm | C3 of pyrazole ring | |

| ~110-115 ppm | C4 of pyrazole ring (bearing the amino group) | |

| ~35-40 ppm | N1-CH₃ | |

| IR | ~3200-2800 cm⁻¹ (broad) | N-H stretching (NH₃⁺ and ring NH⁺) |

| ~1600-1650 cm⁻¹ | N-H bending | |

| ~1500-1550 cm⁻¹ | C=N and C=C stretching of the pyrazole ring | |

| Mass Spec (ESI+) | m/z = 98.08 | [M+H]⁺ of the free base |

Note: The predicted NMR chemical shifts are for a polar solvent like D₂O or DMSO-d₆. The exact positions of the signals can vary depending on the solvent and concentration.

Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of kinase inhibitors. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.

Role as a Scaffold in Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 4-amino-1-methylpyrazole moiety can be strategically incorporated into small molecules to target the ATP-binding site of kinases.

Caption: Interaction of the 4-aminopyrazole scaffold with a kinase active site.

The amine group at the C4 position provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Synthesis of CDK and JAK Inhibitors

Recent research has demonstrated the utility of 4-aminopyrazole derivatives in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

-

CDK Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. 4-Aminopyrazole-based compounds have been synthesized and shown to exhibit potent inhibitory activity against CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

-

JAK Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in autoimmune diseases and hematological malignancies. 4-Aminopyrazole derivatives have been successfully employed as core structures for the design of potent and selective JAK inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting material for the development of novel kinase inhibitors and other potential therapeutic agents. As research in the fields of oncology and immunology continues to advance, the demand for such well-characterized and readily accessible chemical tools is expected to grow, further solidifying the importance of this compound in modern drug discovery.

References

-

PubChem. 1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

- Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Journal of Molecular Structure, 554(2-3), 291-297.

-

Organic Syntheses. (2011). 5-BENZO[2][3]DIOXOL-5-YL-3-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE. Organic Syntheses, 88, 168.

- El-Sayed, M. A. A., et al. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 84(10), 1085-1095.

-

PubChem. 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. National Center for Biotechnology Information. [Link]

- Kujawski, J., et al. (2012). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Przemysł Chemiczny, 91(6), 1172-1175.

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.

- Kujawski, J., et al. (2012). Pyrazole derivatives. A challenge of modern academic and industrial chemistry. Przemysł Chemiczny, 91(6), 1172-1175.

- Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. (2014).

- Szilágyi, B., et al. (2020). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)

-

LookChem. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]

- Google Patents.

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Dorfman, K. By compound. [Link]

-

Alba Gonzalez-Estevez. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

- Wang, Y., et al. (2015). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.

-

The Good Scents Company. 4-methyl pyrazole. [Link]

Sources

An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: Synthesis, Characterization, and Application

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazol-4-amine dihydrochloride, a critical heterocyclic building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis from a nitro-pyrazole precursor, outline methods for its rigorous analytical characterization, and explore its pivotal role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently synthesize, verify, and apply this versatile chemical entity in their drug discovery programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile hydrogen bond donor and acceptor. These features have led to its incorporation into numerous FDA-approved drugs.[1] The specific isomer, 1-Methyl-1H-pyrazol-4-amine, offers a strategic vector for molecular elaboration, presenting a primary amine for amide bond formation or other key coupling reactions. Its role as a cornerstone in the synthesis of potent and selective kinase inhibitors has cemented its importance in oncology and immunology research.

The dihydrochloride salt form is particularly advantageous for drug development professionals. Conversion of the free base to a hydrochloride salt typically enhances aqueous solubility and improves the compound's stability and handling characteristics, making it more amenable to formulation and high-throughput screening protocols. This guide will focus on the synthesis of the free amine and its subsequent conversion to the stable dihydrochloride salt.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key data for 1-Methyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized below.

| Property | 1-Methyl-1H-pyrazol-4-amine (Free Base) | This compound | Data Source(s) |

| Molecular Formula | C₄H₇N₃ | C₄H₉Cl₂N₃ | [2][3][4] |

| Molecular Weight | 97.12 g/mol | 170.04 g/mol | [2][3][4] |

| CAS Number | 69843-13-6 | 1063734-49-5 | [2] |

| Appearance | Yellow to orange liquid/solid | Expected to be a white to off-white crystalline solid | [4] |

| Solubility | Soluble in methanol, ethanol, other organic solvents | High solubility in water; soluble in methanol | [5] (inferred) |

| Melting Point | Not widely reported | Not widely published; expected to be higher than free base | |

| pKa | Not widely reported | Not widely reported |

Synthesis and Mechanistic Rationale

The most efficient and high-yielding synthesis of 1-Methyl-1H-pyrazol-4-amine involves the reduction of its nitro precursor, 1-Methyl-4-nitro-1H-pyrazole. This transformation is followed by a standard acid-base reaction to form the target dihydrochloride salt.

Synthetic Scheme

The overall two-step synthesis is illustrated below.

Caption: Step-by-step experimental workflow for synthesis.

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and integrity of the synthesized compound.

Workflow Overview:

Caption: Analytical workflow for identity and purity confirmation.

¹H NMR Spectroscopy

-

Purpose: Confirms the molecular structure by identifying the chemical environment of all protons.

-

Expected Signals (in D₂O or DMSO-d₆):

-

A singlet corresponding to the N-methyl group (–CH₃).

-

Two distinct signals for the two protons on the pyrazole ring.

-

A broad signal for the ammonium protons (–NH₃⁺), which may exchange with solvent protons.

-

The integration of these peaks should correspond to a 3:1:1 ratio for the methyl and pyrazole protons.

-

Liquid Chromatography-Mass Spectrometry (LCMS)

-

Purpose: Provides orthogonal confirmation of purity (via LC-UV) and molecular weight (via MS).

-

Trustworthiness: This is a self-validating protocol; the mass spectrometer confirms the identity of the peak being quantified by the UV detector.

Exemplar LCMS Protocol:

-

Sample Preparation: Prepare a stock solution of the dihydrochloride salt in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.

-

Flow Rate: 0.4 mL/min.

-

UV Detection: 214 nm and 254 nm.

-

-

MS System:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Analysis: Scan for the mass-to-charge ratio (m/z) corresponding to the protonated free base ([M+H]⁺).

-

-

Data Interpretation:

-

Purity: The purity is determined by the area percentage of the main peak in the UV chromatogram.

-

Identity: The mass spectrum should show a prominent peak at m/z ≈ 98.1, corresponding to the molecular formula C₄H₇N₃ + H⁺.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1-Methyl-1H-pyrazol-4-amine scaffold is a key component in numerous kinase inhibitors. Its amine handle serves as a critical attachment point for coupling with other heterocyclic systems, forming the core structure that binds within the ATP-binding pocket of the target kinase.

A prominent example is Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2) approved for the treatment of myelofibrosis. [1][6]In Ruxolitinib, the pyrazole ring is not the 4-amino isomer, but the structural principle is identical. The core pyrazole is linked to a pyrrolo[2,3-d]pyrimidine, which forms key hydrogen bonds in the kinase hinge region.

Caption: Logical relationship of the scaffold in kinase inhibitor design.

The utility of this scaffold is driven by its ability to position other functional groups correctly to interact with the kinase active site, thereby achieving both potency and selectivity. [1][7]

References

-

MDPI. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of ruxolitinib. Retrieved from [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

Sources

- 1. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-1H-pyrazol-4-amine dihydrochloride chemical properties

An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry, forming the core structural framework for a multitude of approved therapeutic agents.[1] Its versatility allows for substitution at various positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of blockbuster drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., Crizotinib, Ibrutinib) and anti-inflammatory agents.[1][2]

1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form for enhanced stability and solubility, is a critical building block for synthesizing these complex molecules. The presence of a primary amine at the 4-position provides a key reactive handle for elaboration, allowing its incorporation into larger, biologically active constructs. This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, analytical characterization, and strategic applications of this valuable intermediate.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and process development.

Identification and Structure

-

Chemical Name: this compound

-

Synonyms: 4-Amino-1-methyl-1H-pyrazole Dihydrochloride, 1-methylpyrazol-4-amine;dihydrochloride[][4]

-

Parent Compound CAS: 69843-13-6 (for the free base, 1-Methyl-1H-pyrazol-4-amine)[5]

-

CAS Number: 1063734-49-5[]

Physicochemical Data

The dihydrochloride salt form is typically a crystalline solid, offering improved handling and stability compared to the free base, which is a liquid.[6] The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₂N₃ | [4] |

| Molecular Weight | 170.04 g/mol | [4] |

| Appearance | White to off-white solid/powder | General observation |

| Melting Point | Data not consistently available; varies by supplier | N/A |

| Solubility | Soluble in polar solvents like water and Dimethyl Sulfoxide (DMSO). Sparing solubility in non-polar organic solvents. | Inferred from salt structure |

| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a dry, well-ventilated place. | [7] |

Synthesis and Purification

The most common and efficient route to 1-Methyl-1H-pyrazol-4-amine is through the chemical reduction of its nitro precursor, 1-Methyl-4-nitro-1H-pyrazole. This method provides high yields and purity.

Synthetic Pathway Rationale

The synthesis is a robust two-step process from the commercially available 1-methyl-4-nitropyrazole.

-

Catalytic Hydrogenation: The nitro group is highly susceptible to reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method. It is highly efficient, selective for the nitro group, and the catalyst can be easily removed by filtration. The reaction is typically run in an alcohol solvent like methanol under hydrogen pressure.[8]

-

Salt Formation: The resulting free base amine is then treated with a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the dihydrochloride salt. Using two equivalents of HCl ensures protonation of both the basic pyrazole ring nitrogen and the 4-amino group, maximizing water solubility and stability.

Visualized Synthesis Workflow

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established literature procedures.[8]

-

Setup: To a hydrogenation vessel, add 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (approx. 5-10 mol%).

-

Solvent Addition: Add anhydrous methanol to the vessel to dissolve the starting material (approx. 10-20 mL per gram of substrate).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 60 bar) and heat to the target temperature (e.g., 70°C).[8]

-

Expert Insight: The use of elevated temperature and pressure significantly accelerates the reaction rate, often allowing for completion within a few hours. Reaction progress can be monitored by TLC or LC-MS.

-

-

Workup (Free Base): Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield 1-Methyl-1H-pyrazol-4-amine as the free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable anhydrous solvent (e.g., methanol or isopropanol). Add a solution of anhydrous HCl (2.0-2.2 equivalents) in diethyl ether or isopropanol dropwise with stirring.

-

Precipitation and Collection: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Trustworthiness Check: The purity of the final product should be verified by NMR spectroscopy and melting point analysis. The presence of two equivalents of HCl can be confirmed by titration or elemental analysis.

-

Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the polar dihydrochloride salt and its residual solvent peak does not typically interfere with key signals.[9]

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Justification |

| ¹H NMR | ~10.0 - 12.0 | Broad Singlet | -NH₃⁺ : The amine protons are acidic and exchangeable. In the dihydrochloride salt, they will be significantly deshielded and appear as a very broad signal. |

| ~8.0 - 8.2 | Singlet | H5 (pyrazole ring) : Proton adjacent to two nitrogen atoms, deshielded. | |

| ~7.6 - 7.8 | Singlet | H3 (pyrazole ring) : The other proton on the pyrazole ring. | |

| ~3.8 - 4.0 | Singlet | -CH₃ : Methyl group attached to the ring nitrogen. | |

| ¹³C NMR | ~135 | C | C5 (pyrazole ring) |

| ~125 | C | C3 (pyrazole ring) | |

| ~105 | C | C4 (pyrazole ring) : Carbon bearing the amino group. | |

| ~38 | CH₃ | -CH₃ : N-methyl carbon. |

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and instrument calibration. The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm, and a water peak is often observed around δ 3.3 ppm.[10]

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the tube.

-

Cap the tube securely and vortex or sonicate gently until the solid is completely dissolved.

-

Insert the NMR tube into the spinner turbine, adjust the depth correctly, and place it in the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Using electrospray ionization (ESI) in positive mode, the expected mass spectrum would show the molecular ion for the free base.

-

Expected Ion: [M+H]⁺, where M is the mass of the free base (C₄H₇N₃).

-

Calculated m/z: 98.07

Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its 4-amino group, making it a cornerstone for building complex molecular architectures.

Chemical Reactivity Profile

The primary amine is a potent nucleophile, readily participating in a variety of essential bond-forming reactions in drug synthesis:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form stable amide bonds. This is the most common application, as the amide linkage is a key structural feature in many kinase inhibitors.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Buchwald-Hartwig or Ullmann Coupling: N-arylation reactions to connect the amine to an aromatic or heteroaromatic ring.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many modern kinase inhibitors, such as those targeting Cyclin-Dependent Kinase 2 (CDK2) or Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), utilize a substituted pyrazole core.[2][11] The 4-amino pyrazole can be coupled with a heterocyclic carboxylic acid to form a core scaffold, which is then further elaborated.

Caption: Use of the amine in a typical amide coupling reaction.

Protocol: Representative Amide Coupling Reaction

This protocol is a representative example based on established literature procedures.[8]

-

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic carboxylic acid (1.0 eq), 1-Methyl-1H-pyrazol-4-amine (1.05 eq, typically liberated from the salt in situ or used as the free base), and a coupling agent such as PyBOP (1.1 eq).

-

Solvent and Base: Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq).

-

Expert Insight: DIPEA is critical. It acts as a base to neutralize the HCl from the starting material salt and the acid generated during the coupling reaction without competing as a nucleophile, which would lead to unwanted side products.

-

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide product.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

-

Hazard Identification: The free base is classified as a skin and eye irritant.[6] Similar precautions should be taken for the dihydrochloride salt.

-

Handling and PPE: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

-

Storage and Stability: Store in a tightly closed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended to prevent potential degradation from air and moisture.[7]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its straightforward synthesis, well-defined reactivity, and the proven importance of the pyrazole scaffold make it an indispensable tool for researchers in pharmaceutical and agrochemical development. A comprehensive understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, empowers scientists to leverage this building block effectively in the discovery and synthesis of novel, high-impact molecules.

References

-

Chantaralapho, T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). CAS 1063734-49-5 4-Amino-1-methyl-1H-pyrazole Dihydrochloride. Retrieved from [Link]

-

Angene Chemical. (n.d.). 1-methylpyrazol-4-amine;dihydrochloride|1063734-49-5. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.1063734-49-5. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Retrieved from [Link]

-

George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. Retrieved from [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]

-

PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-4-amine. Retrieved from [Link]

-

Chemsrc. (2025). 1-methyl-1H-pyrazole-4-carboxylic acid | CAS#:5952-92-1. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1063734-49-5 | CAS DataBase [m.chemicalbook.com]

- 8. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profiling of 1-Methyl-1H-pyrazol-4-amine dihydrochloride

Foreword: Navigating the Uncharted Waters of Solubility

The Compound in Focus: 1-Methyl-1H-pyrazol-4-amine dihydrochloride

This compound is a heterocyclic amine, a class of compounds frequently explored in medicinal chemistry for their diverse biological activities. The "dihydrochloride" salt form suggests an effort to enhance the aqueous solubility and stability of the parent compound, 1-methyl-1H-pyrazol-4-amine. The presence of two hydrochloride moieties indicates that the parent molecule has two basic centers that can be protonated.

Table 1: Physicochemical Properties of 1-Methyl-1H-pyrazol-4-amine and its Hydrochloride Salt

| Property | 1-Methyl-1H-pyrazol-4-amine | 1-Methyl-1H-pyrazol-4-amine hydrochloride |

| Molecular Formula | C₄H₇N₃[2] | C₄H₈ClN₃[3] |

| Molecular Weight | 97.12 g/mol [2] | 133.58 g/mol [3] |

| Appearance | Liquid | Solid (presumed) |

| Predicted LogP | -0.4[2] | Not available |

The salt form is generally expected to exhibit higher aqueous solubility than the free base due to the ionic nature of the dihydrochloride salt. However, the extent of this solubility enhancement and its behavior in different media must be experimentally determined.

The 'Why': Rationale for Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical step that informs multiple stages of drug development:

-

Early Discovery: In initial biological screens, poor solubility can lead to false negatives, as the compound may not reach a sufficient concentration to elicit a response.[4] Kinetic solubility assays are often employed at this stage for rapid assessment.[1][4]

-

Lead Optimization: As a lead candidate is chemically modified to improve its pharmacological properties, solubility testing ensures that these modifications do not inadvertently introduce liabilities that would hinder its development.

-

Formulation Development: The choice of excipients, delivery vehicle, and dosage form is heavily reliant on the API's solubility characteristics.[5] For oral dosage forms, for instance, a compound must dissolve in the gastrointestinal tract to be absorbed.

-

Toxicology Studies: Accurate dosing in preclinical toxicology studies requires a well-characterized solubility profile to prepare appropriate dosing solutions.

The 'How': Methodologies for Solubility Determination

The choice of solubility assay depends on the stage of development and the specific question being addressed. Broadly, these methods can be categorized into kinetic and thermodynamic solubility assays.[1][4]

Kinetic Solubility Assays: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound, predissolved in an organic solvent (typically DMSO), precipitates when introduced into an aqueous medium.[4] This method is rapid and amenable to automation, making it ideal for screening large numbers of compounds.[1]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated particles.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to a final DMSO concentration of 1-2%. This sudden change in solvent polarity will induce precipitation of compounds with low aqueous solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer, which quantifies the scattered light. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Diagram 1: Workflow for Nephelometric Kinetic Solubility Assay

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability Profile of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

Introduction: Understanding the Criticality of Stability

1-Methyl-1H-pyrazol-4-amine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the synthesis of a diverse range of biologically active molecules. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its chemical stability is not merely a regulatory formality but a fundamental necessity for ensuring the safety, efficacy, and quality of the final drug product.[1][2] This guide provides an in-depth analysis of the stability profile of this compound, offering a framework for its handling, storage, and the development of robust, stability-indicating analytical methods. We will delve into the theoretical underpinnings of its stability, postulate potential degradation pathways based on its chemical structure, and provide actionable protocols for comprehensive stability assessment.

Physicochemical Properties and Intrinsic Stability

The inherent stability of this compound is a direct consequence of its molecular architecture. The pyrazole ring is an aromatic heterocycle, which imparts a significant degree of resonance stabilization.[3] However, the presence of a primary amine and its formulation as a dihydrochloride salt introduces specific vulnerabilities that must be meticulously evaluated.

| Property | Value/Information | Source |

| Physical State | Solid Crystalline | [4] |

| Molecular Formula | C4H9Cl2N3 | Inferred |

| Molecular Weight | 170.04 g/mol | Inferred |

| Storage | Store in freezer, in a well-ventilated place. Keep container tightly closed. | [4] |

| Hygroscopicity | Likely hygroscopic due to the dihydrochloride salt form. | Inferred |

The dihydrochloride salt form enhances water solubility but also increases the potential for hygroscopicity and interaction with atmospheric moisture, which can be a catalyst for hydrolytic degradation.

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential to proactively identify potential degradation products that may arise under various stress conditions.[1][5][6] Based on the structure of 1-Methyl-1H-pyrazol-4-amine, we can anticipate several key degradation pathways.

Oxidative Degradation

The primary aromatic amine is a prime target for oxidation.[5] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides, nitroso, or nitro derivatives. Furthermore, the pyrazole ring itself, while generally stable, can be susceptible to oxidative cleavage under harsh conditions.

Hydrolytic Degradation

While the pyrazole ring is generally resistant to hydrolysis, extreme pH conditions (both acidic and basic) coupled with elevated temperatures could potentially lead to ring-opening. The primary amine itself is generally stable to hydrolysis.

Photodegradation

Aromatic amines and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[5] Photolytic degradation can involve complex radical-mediated reactions, potentially leading to dimerization, polymerization, or cleavage of the pyrazole ring.

Thermal Degradation

At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

Below is a conceptual diagram illustrating the potential degradation pathways of 1-Methyl-1H-pyrazol-4-amine.

Caption: Potential Degradation Pathways of 1-Methyl-1H-pyrazol-4-amine.

Experimental Workflow for Stability Assessment

A robust stability assessment program involves a systematic approach, beginning with forced degradation studies to generate potential degradants, followed by the development and validation of a stability-indicating analytical method.[7]

Forced Degradation Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[8]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation and can separate the API from its degradation products.[9][10]

1. Chromatographic Conditions (A Starting Point):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is often necessary to separate the polar API from potentially less polar degradation products. A common starting point would be a gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength that provides a good response for the API (e.g., determined by UV-Vis spectrophotometry).

-

Column Temperature: 25-30°C.

2. Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the API peak from all degradation product peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the experimental workflow for stability testing.

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ijcpa.in [ijcpa.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Characteristics of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Protonation Sites

The structure of 1-Methyl-1H-pyrazol-4-amine features a pyrazole ring, a versatile aromatic heterocycle, substituted with a methyl group at the N1 position and an amino group at the C4 position. The molecule possesses two primary basic centers susceptible to protonation: the lone pair of electrons on the sp2-hybridized nitrogen atom at the N2 position of the pyrazole ring and the lone pair on the exocyclic amino group at C4. The formation of the dihydrochloride salt involves the protonation of both of these sites.

Caption: Equilibrium between the free base and its dihydrochloride salt.

Part 1: Spectral Analysis of 1-Methyl-1H-pyrazol-4-amine (Free Base)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of the free base is predicted to exhibit distinct signals for the pyrazole ring protons, the N-methyl protons, and the amino protons. The chemical shifts are influenced by the electron-donating effect of the amino group and the electronic nature of the pyrazole ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.3 | s | - |

| H5 | ~7.2 | s | - |

| N-CH₃ | ~3.7 | s | - |

| NH₂ | ~2.5 | br s | - |

Causality behind Predictions:

-

Ring Protons (H3 and H5): In unsubstituted pyrazole, the protons at positions 3 and 5 are equivalent. However, in 1-methyl-4-aminopyrazole, the electronic environment is slightly different. The amino group at C4 is a strong electron-donating group, which increases the electron density at the ortho (C3 and C5) positions, leading to an upfield shift compared to unsubstituted pyrazole. The signals for H3 and H5 are expected to be singlets due to the absence of adjacent protons.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom is expected to appear as a sharp singlet in the region of 3.7 ppm, a typical chemical shift for N-methyl groups in heterocyclic systems.

-

Amino Protons (NH₂): The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum of the free base will show four distinct signals corresponding to the four carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C4 | ~125 |

| C5 | ~130 |

| N-CH₃ | ~39 |

Causality behind Predictions:

-

Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. The C4 carbon, directly attached to the electron-donating amino group, is expected to be shielded compared to the C3 and C5 carbons.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

The mass spectrum of 1-Methyl-1H-pyrazol-4-amine, typically acquired using a soft ionization technique like Electrospray Ionization (ESI), will show a prominent molecular ion peak ([M+H]⁺) at m/z 98.1.

Predicted MS Fragmentation

| m/z | Proposed Fragment |

| 98.1 | [M+H]⁺ |

| 82.1 | [M+H - CH₄]⁺ |

| 71.1 | [M+H - HCN]⁺ |

| 55.1 | [M+H - HCN - CH₃]⁺ |

Causality behind Fragmentation: The fragmentation of pyrazole derivatives often involves the loss of small, stable molecules like hydrogen cyanide (HCN) and rearrangements of the heterocyclic ring. The N-methyl group can also be involved in fragmentation pathways.

Caption: Proposed MS fragmentation pathway for 1-Methyl-1H-pyrazol-4-amine.

Part 2: Spectral Analysis of 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

The formation of the dihydrochloride salt will significantly alter the electronic environment of the molecule, leading to predictable changes in the NMR and MS spectra.

¹H NMR Spectroscopy (Predicted)

Protonation of the N2 and the amino group nitrogens will cause a significant deshielding (downfield shift) of the adjacent protons due to the increased positive charge density.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Comments |

| H3 | ~7.8 | s | Significant downfield shift |

| H5 | ~7.7 | s | Significant downfield shift |

| N-CH₃ | ~3.9 | s | Moderate downfield shift |

| NH₃⁺ | Not observed in D₂O | - | Rapid exchange with D₂O |

Causality behind Predictions:

-

Ring Protons (H3 and H5): The protonation of the N2 atom of the pyrazole ring will withdraw electron density from the ring, causing a substantial downfield shift of the H3 and H5 protons.

-

N-Methyl Protons (N-CH₃): The N-methyl group will also experience a downfield shift, although to a lesser extent than the ring protons.

-

Ammonium Protons (NH₃⁺): In a deuterated protic solvent like D₂O, the acidic protons of the ammonium group will rapidly exchange with deuterium and will therefore not be observable in the ¹H NMR spectrum. In a non-protic solvent like DMSO-d₆, a broad singlet corresponding to the NH₃⁺ protons would be expected at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the dihydrochloride salt will show a downfield shift for all carbon signals due to the electron-withdrawing effect of the protonated nitrogen atoms.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~140 |

| C4 | ~130 |

| C5 | ~135 |

| N-CH₃ | ~42 |

Causality behind Predictions: The positive charges on the nitrogen atoms will decrease the electron density at all carbon atoms, resulting in a general downfield shift. The effect will be most pronounced for the carbons closest to the protonation sites.

Mass Spectrometry (MS)

In ESI-MS, the dihydrochloride salt will likely be observed as the singly charged cation [M+H]⁺ at m/z 98.1, corresponding to the free base protonated once. The chloride ions are counterions and will not be part of the detected cationic species. It is also possible to observe adducts with sodium or other cations present in the solvent or matrix. The fragmentation pattern is expected to be similar to that of the protonated free base.

Part 3: Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for this compound.

NMR Spectroscopy

Caption: A generalized workflow for NMR analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Tuning and Shimming: Tune and shim the probe to the sample for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° or 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra relative to a reference standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (ESI-MS)

Caption: A generalized workflow for ESI-MS analysis.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected NMR and MS spectral data for this compound. By first establishing the predicted spectral characteristics of the free base and then extrapolating to the dihydrochloride salt, this guide offers a robust framework for the structural elucidation and characterization of this important heterocyclic compound. The provided protocols offer a starting point for researchers to obtain high-quality spectral data in the laboratory.

References

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link][2]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link][3]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. [Link][5]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link][7]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link][8]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][9]

-

ResearchGate. 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. [Link][10]

-

PMC. X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. [Link][11]

-

NIH. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link][12]

-

SpectraBase. methyl 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate. [Link][13]

Sources

- 1. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

1-Methyl-1H-pyrazol-4-amine dihydrochloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 1-Methyl-1H-pyrazol-4-amine Dihydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Chemist's Perspective on Safety

In modern drug discovery, pyrazole derivatives are recognized as privileged scaffolds, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] The compound 1-Methyl-1H-pyrazol-4-amine, particularly in its dihydrochloride salt form, serves as a valuable building block in the synthesis of these complex molecules.[3] However, its utility in synthesis is predicated on a thorough understanding of its chemical nature and associated hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound and to establish a framework for its safe and effective use in a research environment. The protocols and insights described herein are designed to create a self-validating system of safety, grounded in authoritative data and practical experience.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity is the foundation of all safe laboratory work. This compound is the salt form of the parent amine, which influences its properties, particularly solubility and acidity.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the structure N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C1 [label="C", pos="0.866,0.5!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"];

// Methyl group C_Me [label="H3C", pos="1.732,-1.0!"];

// Amine group N_amine [label="H3N+", pos="-1.732,1.0!"];

// Dihydrochloride Cl1 [label="2Cl-", pos="-2.5,0!"];

// Draw bonds N1 -- C1 [len=1.0]; C1 -- N2 [len=1.0]; N2 -- C3 [len=1.0]; C3 -- C2 [len=1.0]; C2 -- N1 [len=1.0]; N2 -- C_Me [len=1.0]; C2 -- N_amine [len=1.0]; } }

Caption: Structure of this compound.

Table 1: Core Identification and Properties

| Property | Data | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Amino-1-methylpyrazole dihydrochloride | [3] |

| CAS Number | 127107-23-7 (for hydrochloride); 69843-13-6 (for free base) | [3][4] |

| Molecular Formula | C₄H₉Cl₂N₃ | [5] |

| Molecular Weight | 170.04 g/mol | Calculated |

| Parent Amine MW | 97.12 g/mol | [6] |

| Appearance | White to light pink powder (predicted) | [7] |